Schizandriside
Overview
Description
Schizandriside is a phenolic compound that belongs to the lignan family. It is naturally found in plants such as Saraca asoca and Alchornea trewioides . This compound has garnered attention due to its significant pharmacological properties, including antioxidant and anti-tumor activities .
Mechanism of Action
Target of Action
Schizandriside is a cerebroside and a lignan , which are widely distributed in plants and exhibit significant pharmacological effects . It has been found to have inhibitory activities against nitric oxide and prostaglandin E(2) production in IFN-γ . These targets play a crucial role in the inflammatory response, suggesting that this compound may have anti-inflammatory effects .
Mode of Action
Its inhibitory activities against nitric oxide and prostaglandin e(2) production suggest that it may interact with these targets to modulate the inflammatory response
Biochemical Pathways
This compound is thought to affect the biochemical pathways related to inflammation. By inhibiting nitric oxide and prostaglandin E(2) production, it may influence the signaling pathways that regulate these molecules . .
Pharmacokinetics
The bioavailability of this compound, like that of Schisandrin, is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy . Schisandrin, a similar compound, exhibits a swift absorption and elimination profile in vivo (T max = 2.07 h, t 1/2 = 9.48 h) regarding its pharmacokinetics . .
Result of Action
Given its potential anti-inflammatory effects, it may help to modulate the inflammatory response at the cellular level
Biochemical Analysis
Biochemical Properties
Schizandriside plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with antioxidant enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby contributing to its antioxidative properties . Additionally, this compound can bind to certain receptors on cell membranes, modulating signal transduction pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound has been observed to protect against oxidative stress by upregulating the expression of antioxidant genes . In immune cells, it modulates cytokine production, thereby influencing inflammatory responses. This compound also affects cellular metabolism by enhancing mitochondrial function and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors, influencing gene expression. For example, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes . Additionally, this compound inhibits certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. This compound is relatively stable under physiological conditions, maintaining its activity over extended periods. It can undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can sustain its protective effects on cells, reducing oxidative damage and maintaining cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s and UDP-glucuronosyltransferases play a role in its metabolism. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes via specific transporters, such as organic anion-transporting polypeptides. This compound can also bind to plasma proteins, influencing its distribution and bioavailability. Its localization within tissues can affect its pharmacological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity. It is often localized in the cytoplasm and mitochondria, where it exerts its antioxidative effects. Post-translational modifications, such as glycosylation, can direct this compound to specific cellular compartments, enhancing its functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of schizandriside involves a tandem Michael-aldol reaction to construct the lignan skeleton . The synthesis process includes six steps, with a crucial cyclization step. Glycosylation is performed using the Koenigs–Knorr condition with silver trifluoromethanesulfonate and 1,1,3,3-tetramethylurea as reagents . The final product is obtained through deprotection and purification using reverse-phase high-performance liquid chromatography .
Industrial Production Methods: The use of high-performance liquid chromatography for purification ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Schizandriside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the lignan skeleton, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly glycosylation, are crucial for synthesizing this compound and its derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Glycosylation is performed using silver trifluoromethanesulfonate and 1,1,3,3-tetramethylurea.
Major Products: The major products formed from these reactions include various oxidized, reduced, and glycosylated derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Schizandriside has a wide range of scientific research applications:
Comparison with Similar Compounds
Schizandriside is unique among lignans due to its specific glycosylation pattern and significant antioxidant activity . Similar compounds include:
Saracoside: A diastereomer of this compound with similar antioxidant properties.
Isolariciresinol: Another lignan with antioxidant activity, but with a different glycosylation pattern.
Sugerroside: A related compound isolated from Alchornea trewioides with moderate inhibitory effects on nitric oxide production.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O10/c1-32-20-6-12(3-4-17(20)27)22-15-8-18(28)21(33-2)7-13(15)5-14(9-26)16(22)10-34-25-24(31)23(30)19(29)11-35-25/h3-4,6-8,14,16,19,22-31H,5,9-11H2,1-2H3/t14-,16-,19+,22-,23-,24+,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSJJCSJHIDTDE-JTVAWUQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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